Sulforhodamine 101 hydrate

Fluorescence quantum yield photoluminescence standard dye calibration

Researchers requiring calibrated fluorescence references often face batch variability with generic rhodamine dyes. Sulforhodamine 101 hydrate (CAS 123333-78-8) eliminates this uncertainty with a validated quantum yield of Φ=0.95 (ethanol), near-zero temperature sensitivity (0.51%/°C), and high extinction coefficient (139,000 M⁻¹cm⁻¹ at 576 nm). • PLQY reference standard for detector calibration • Astrocyte-selective marker with two-photon cross-section 20.6 GM at 800 nm • Defined hydrate formulation for precise aqueous solution preparation Supplied with certificate of analysis; global shipping available.

Molecular Formula C31H32N2O8S2
Molecular Weight 624.723
CAS No. 123333-78-8
Cat. No. B568472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine 101 hydrate
CAS123333-78-8
Molecular FormulaC31H32N2O8S2
Molecular Weight624.723
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7.O
InChIInChI=1S/C31H30N2O7S2.H2O/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39);1H2
InChIKeyJFDOOLXVXSTXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulforhodamine 101 Hydrate (CAS 123333-78-8): A High Quantum-Yield Sulforhodamine for Optical Applications


Sulforhodamine 101 hydrate (CAS 123333-78-8) is a red-fluorescent dye of the sulfonated rhodamine class. It is an amphoteric, water-soluble compound exhibiting a molar extinction coefficient of approximately 139,000 M⁻¹cm⁻¹ at 576 nm in ethanol [1]. The hydrate form provides a convenient, stoichiometrically variable formulation for precise aqueous solution preparation. Unlike its acid chloride derivative (Texas Red), the free acid hydrate form is used directly as a fluorescent tracer and as a quantum yield reference standard, reporting a photoluminescence quantum yield of 0.95 (ethanol) [2]. It is widely used as a cell-type selective marker for astrocytes in neurophysiological calcium imaging [3].

Why SR101 Hydrate Cannot Be Replaced by Other Red Rhodamine Dyes for Quantitative Imaging


Although sulforhodamines and other xanthene dyes (e.g., Rhodamine B, Rhodamine 6G, Texas Red, Atto dyes) share overlapping spectra, they are not interchangeable for quantitative fluorescence applications. Each dye presents a unique combination of quantum yield, photostability, temperature sensitivity, and two-photon action cross-section [1]. For example, Rhodamine B is highly temperature-sensitive (2.93%/°C), making it unsuitable for ratiometric thermometry without compensation, whereas SR101 is nearly temperature insensitive (0.51%/°C) [1]. Similarly, the acid chloride derivative Texas Red serves a different role as a protein labeling reagent, with different solubility and a slightly shifted spectrum . The hydrate form of SR101 provides a defined, ready-to-use standard for quantum yield calibration that cannot be matched by analogs without careful validation .

Quantitative Performance Benchmarks for Sulforhodamine 101 Hydrate


Quantum Yield Reference Standard: SR101 (Φ=0.95) vs. Fluorescein (Φ=0.79)

Sulforhodamine 101 hydrate is repeatedly cited as a reliable fluorescence quantum yield standard. In a comparative study, its photoluminescence quantum yield in ethanol was measured as Φ = 0.95, significantly higher than the widely used fluorescein standard in 0.1 M NaOH (Φ = 0.79) [1]. This high absolute quantum yield provides a robust upper-range calibration point for integrating sphere measurements. The OMLC database further reports a quantum yield of 0.9 for the free acid [2].

Fluorescence quantum yield photoluminescence standard dye calibration

Ratiometric Thermometry: Near-Zero Temperature Sensitivity of SR101 vs. Rhodamine B

In a systematic study of five organic dyes for two-color laser-induced fluorescence (2c-LIF) thermometry, the temperature sensitivity of SR101 was measured at 0.51%/°C in ethanol, compared to 2.93%/°C for Rhodamine B [1]. When used as a reference dye paired with a temperature-sensitive dye (Rhodamine B), the SR101-RhB combination achieved the highest 2c-LIF sensitivity of 2.54%/°C in butanol [1]. The near-temperature-independence of SR101 was also exploited in microfluidic thermometry using an Nd:YAG laser, where the RhB-SR101 pair yielded a temperature sensitivity of -1.5% K⁻¹ in ethanol [2].

Laser-induced fluorescence microfluidic thermometry temperature-insensitive dye

Two-Photon Action Cross-Section: SR101 Matches Fluorescein at 800 nm, Outperforms at 1680 nm

For multiphoton imaging, the two-photon action cross-section (ησ₂) of SR101 was measured alongside fluorescein and wtGFP [1]. At 800 nm, SR101 exhibits an ησ₂ of 20.6 × 10⁻⁵⁰ cm⁴s/photon, compared to 32.8 for fluorescein and 21.6 for wtGFP [1]. While lower than fluorescein at 800 nm, the key differentiator is that SR101 uniquely extends to three-photon imaging with a substantial action cross-section (ησ₃ = 65.5 × 10⁻⁸⁴ cm⁶(s/photon)² at 1680 nm, exceeding fluorescein's 10.5), enabling deep-tissue imaging beyond 1300 μm in mouse brain vasculature [2].

Multiphoton microscopy two-photon excitation deep tissue imaging

Astrocyte Selectivity in Acute Brain Slices: SR101 vs. Fura-2, SBFI, and Atto 643

Sulforhodamine 101 is the most widely cited cell-type selective fluorescent marker for protoplasmic astrocytes in acute brain slices and in vivo. In contrast to universal cytoplasmic dyes like Fura-2 or SBFI, SR101 only stains a subset of glial cells that co-express the astrocyte marker GFAP [1]. A 2026 comparative study of Atto 643 carboxy demonstrated that SR101 labels over 95% of GFAP-positive astrocytes in the mouse cortex, establishing it as the benchmark for astrocyte-specific labeling against which newer probes are judged [2]. While Atto 643 was found to reduce oligodendrocyte cross-reactivity, SR101 remains the gold standard for astrocyte morphology and gap-junction coupling studies due to its gap-junction permeability [3].

Astrocyte labeling neurophysiology glial cell marker calcium imaging

Extinction Coefficient and Spectral Purity: SR101 Free Acid vs. Acid Chloride (Texas Red)

The free acid hydrate form exhibits a higher extinction coefficient (ε ≥ 139,000 M⁻¹cm⁻¹ at 576 nm in ethanol) compared to the acid chloride derivative Texas Red (ε = 85,000 M⁻¹cm⁻¹ at 596 nm or 88,000 M⁻¹cm⁻¹ at 588 nm) [REFS-1, REFS-2]. The sulfonyl chloride group of Texas Red is inherently labile in aqueous solution, hydrolyzing to the free acid over time and potentially generating mixed populations of fluorescent species [1]. In contrast, the hydrate form is chemically stable and provides a single, defined spectral signature, making it the preferred form for quantitative measurements requiring consistent molar brightness.

Fluorophore brightness extinction coefficient dye purity

Definitive Application Scenarios for Sulforhodamine 101 Hydrate


Fluorescence Quantum Yield Calibration Standard for Photophysical Measurements

The high and well-characterized quantum yield (Φ = 0.95 in ethanol) makes the hydrate form the preferred upper-range reference standard for relative and absolute quantum yield determination. Its use as a reference is explicitly cited in the scientific literature for calibrating photoluminescence detectors [1].

In Vivo Multiphoton Astrocyte Imaging in Neurobiology

The selective uptake by protoplasmic astrocytes and the validated two-photon (20.6 GM at 800 nm) and three-photon (65.5 GM at 1680 nm) action cross-sections [2] make SR101 hydrate the fluorescent marker of choice for deep-tissue imaging of astroglial morphology, calcium dynamics, and gap-junction connectivity in intact rodent cortex.

Ratiometric Laser-Induced Fluorescence (LIF) Thermometry

The near-zero temperature sensitivity (0.51%/°C) of SR101 hydrate [3] qualifies it as an ideal temperature-insensitive reference dye for two-color LIF thermometry in microfluidics and combustion diagnostics, where it is paired with temperature-sensitive Rhodamine B to achieve calibration sensitivities up to 2.54%/°C [3].

Fluorescence Microscopy and Flow Cytometry Requiring High Molar Brightness

The exceptionally high molar extinction coefficient (139,000 M⁻¹cm⁻¹) and defined solubility profile of the hydrate form provide superior fluorescence brightness per labeled molecule compared to the acid chloride derivative (Texas Red, 85,000–88,000 M⁻¹cm⁻¹), translating into higher signal-to-noise ratios in single-molecule imaging and quantitative flow cytometry.

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